molecular formula C26H21Cl2NO4S B11648929 (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11648929
M. Wt: 514.4 g/mol
InChI Key: AVQKRMHWEMFUFB-OYKKKHCWSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorobenzyl groups, and ethoxybenzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced through nucleophilic substitution reactions using chlorobenzyl halides and appropriate nucleophiles.

    Formation of Ethoxybenzylidene Moieties: The ethoxybenzylidene moieties are synthesized by reacting ethoxybenzaldehyde with suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Fluorine Compounds: Compounds containing fluorine atoms that exhibit unique chemical properties.

Uniqueness

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C26H21Cl2NO4S

Molecular Weight

514.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H21Cl2NO4S/c1-2-32-23-13-18(9-12-22(23)33-16-19-5-3-4-6-21(19)28)14-24-25(30)29(26(31)34-24)15-17-7-10-20(27)11-8-17/h3-14H,2,15-16H2,1H3/b24-14-

InChI Key

AVQKRMHWEMFUFB-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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